molecular formula C31H52O B1671785 Euphorbol CAS No. 566-14-3

Euphorbol

Cat. No. B1671785
CAS RN: 566-14-3
M. Wt: 440.7 g/mol
InChI Key: XJLZCPIILZRCPS-CKCUNPICSA-N
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Description

Euphorbol is a natural product found in organisms like Peroneutypa scoparia and Phaeosphaeria sowerbyi . Its molecular formula is C31H52O .


Synthesis Analysis

A study published in Nature reported the enantiospecific total synthesis of (+)-phorbol, a compound related to Euphorbol, in only 19 steps from the abundant monoterpene (+)-3-carene .


Molecular Structure Analysis

Euphorbol has a complex structure with seven undefined stereo centers . Its IUPAC name is 4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .


Physical And Chemical Properties Analysis

Euphorbol has a molecular weight of 440.7 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 440.401816278 g/mol . It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Chemical Composition and Terpenoids

Research on Euphorbia sapinii, a species closely related to euphorbol, has led to the isolation of various terpenoids, including euphorbol-7-one. These compounds are determined using NMR and MS techniques, underscoring the chemical complexity and potential applications of euphorbol and related substances (Tsopmo & Kamnaing, 2011).

Biological Activities

Euphorbia milii, another species in the Euphorbia genus, demonstrates significant biological activities. The methanolic extracts from both aerial and root parts contain high contents of phenolic and flavonoids, correlating with significant antioxidant and enzyme inhibitory potentials. This suggests that euphorbol and related compounds could be promising leads for natural bioactive enzyme inhibitory and antioxidant compounds with potential industrial applications (Saleem et al., 2019).

Ethnopharmacological Relevance

The Euphorbia genus, which includes euphorbol, is used worldwide in traditional medicine for various ailments. The most-cited medicinal uses are treatments for digestive system disorders, skin ailments, and infections. The diversity in the genus Euphorbia is also represented by its diverse medicinal uses, highlighting its importance as a source of natural products (Ernst et al., 2015).

Anticancer Activities

Triterpenoids from Euphorbia species, including euphorbol, show potential anticancer activities. Most of these compounds exhibit significant cytotoxic and anticancer activities in vitro, suggesting their potential as leads for drug discovery (Kemboi et al., 2020).

Pharmacokinetics and Pharmacology

Euphorbia semen, closely related to euphorbol, contains various chemical constituents with extensive pharmacological effects, such as anti-inflammatory, antiviral, and anticancer activities. However, the exact pharmacological and toxicological mechanisms of these compounds, including euphorbol, still need further exploration (Zhu et al., 2018).

Potential in Treating Leukemia

Extracts from Euphorbia species, including components like euphorbol, have shown antileukemic activity. Systematic fractionation led to the identification of components with significant activity against lymphocytic leukemia in mice, indicating potential therapeutic applications in treating leukemia and other cancers (Kupchan et al., 1976).

Therapeutic Potential in Colitis

Euphol, a major constituent found in the sap of Euphorbia tirucalli and related to euphorbol, demonstrates effectiveness in reducing the severity of colitis in mouse models. This suggests potential applications in the management of inflammatory bowel diseases (Dutra et al., 2011).

Safety And Hazards

Safety data for Euphorbol suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLZCPIILZRCPS-CKCUNPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=C)C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Euphorbadienol

CAS RN

566-14-3
Record name Euphorbadienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
545
Citations
GT Newbold, FS Spring - Journal of the Chemical Society (Resumed), 1944 - pubs.rsc.org
… -euphorbol are available. In agreement with Bauer and Schenkel, we find that a-euphorbol does … Both a-euphorbol and euphol give deep red colorations with the Liebermann-Burchard …
Number of citations: 13 pubs.rsc.org
JB Barbour, FL Warren, DA Wood - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… Our euphorbol was identified by the preparation of its acetate as well as of … The oxidation of euphorbadienol (euphorbol) and euphorbenol gave respectively euphorbadienone and …
Number of citations: 16 pubs.rsc.org
JB Barbour, WA Lourens, FL Warren… - Journal of the Chemical …, 1955 - pubs.rsc.org
… Similarity in the rings B and c of euphol, euphorbol, and tirucallol has also … euphorbol. The isomerisation of euphol to isoeuphol, which finds its exact parallel in tirucallol and euphorbol, …
Number of citations: 2 pubs.rsc.org
QW Shi, XH Su, H Kiyota - Chemical reviews, 2008 - ACS Publications
The genus Euphorbia is the largest in the spurge family, comprising more than 2000 species (Figure 1). 1 Some species of the genus Euphorbia have been used as medicinal plants for …
Number of citations: 528 pubs.acs.org
JB Barbour, RNE Bennett, FL Warren - Journal of the Chemical Society …, 1951 - pubs.rsc.org
The action of perbenzoic acid on euphadienyl, euphorbadienyl, and tirucalladienyl acetates and their dihydro-compounds has given solid epoxides; and per-acid titration may be used …
Number of citations: 2 pubs.rsc.org
J LIU, C LI, J ZHAO, Z GU - China Pharmacy, 2021 - pesquisa.bvsalud.org
OBJECTIVE: To establish a method for the simultaneous determination of euphol and euphorbol in Euphorbium resinifera, and to optimize the extraction technology. METHODS: HPLC …
Number of citations: 1 pesquisa.bvsalud.org
F Epifano, S Genovese - Chemistry of Natural Compounds, 2012 - Springer
The genus Crepis belongs to the tribe Lactuceae of the Asteraceae family and includes about 200 annual and perennial flowering plants, often known by the alternative name of “…
Number of citations: 1 link.springer.com
H Farah, A Ech-chahad, A Lamiri - World Journal of Pharmaceutical …, 2014 - wjpsonline.com
The synthesis of a series of euphorbol derivatives is described, starting from euphorbol isolated from fresh latex of Euphorbia resinifera Berg. Their structures have been established on …
Number of citations: 5 wjpsonline.com
AK Rishi, V George, R Kapoor - Planta medica, 1979 - thieme-connect.com
… Euphol and Euphorbol showed single spots on TLC after spraying with ceric sulphate … Acetylation of Euphorbol 200 mg was acetylated as above and on purification 160 mg of the …
Number of citations: 3 www.thieme-connect.com
MG Nair, FC Chang - Tetrahedron Letters, 1971 - Pergamon
Number of citations: 5

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